molecular formula C18H21N3O3S B2475289 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-methoxy-3-methylbenzenesulfonamide CAS No. 1797262-12-4

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-methoxy-3-methylbenzenesulfonamide

Cat. No. B2475289
CAS RN: 1797262-12-4
M. Wt: 359.44
InChI Key: IBIDDOABKFAVRE-UHFFFAOYSA-N
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Description

“N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-methoxy-3-methylbenzenesulfonamide” is a derivative of 1H-pyrrolo[2,3-b]pyridine . These derivatives have shown potent activities against FGFR1, 2, and 3 . Among them, a compound referred to as “4h” exhibited potent FGFR inhibitory activity . In vitro, “4h” inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .


Synthesis Analysis

The synthesis of “this compound” and its derivatives involves a structure-based design strategy . The 5-position of 1H-pyrrolo[2,3-b]pyridine, which is close to G485, was a key focus during the design .


Molecular Structure Analysis

The molecular structure of “this compound” is based on the 1H-pyrrolo[2,3-b]pyridine motif . This motif acts as a hinge binder in the structure .

Scientific Research Applications

Chemical Reactions and Synthesis

N-(2,2,2-Trichloroethylidene)arenesulfonamides react with 1H-pyrrole and 1-methyl-1H-pyrrole to form corresponding N-[2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethyl]arenesulfonamides. Quantum-chemical calculations suggest the process is orbital-controlled, indicating potential for precise synthetic applications in organic chemistry (Rozentsveig et al., 2008).

Drug Development

The synthesis of methylbenzenesulfonamide CCR5 antagonists highlights the role of such compounds in targeting preparations for HIV-1 infection prevention, demonstrating the relevance of N-substituted benzenesulfonamides in medicinal chemistry and drug development processes (Cheng De-ju, 2015).

Corrosion Inhibition

Piperidine derivatives based on benzenesulfonamide, such as those studied by Kaya et al. (2016), show significant potential as corrosion inhibitors for metals. Their effectiveness is validated through quantum chemical calculations and molecular dynamics simulations, indicating their practical applications in materials science (Kaya et al., 2016).

Heterobicycle Synthesis

Sc(OTf)3-catalyzed intramolecular aza-Prins cyclization has been utilized for synthesizing trans- and cis-fused heterobicycles, demonstrating the utility of benzenesulfonamide derivatives in facilitating complex organic transformations (Reddy et al., 2010).

Photodynamic Therapy

The study on zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents explores its photophysicochemical properties, suggesting its suitability for photocatalytic applications and potential in photodynamic therapy due to its photosensitizing abilities (Öncül et al., 2021).

Bifunctional Ligands and Metal Complexes

The development of bifunctional oligo-α-aminopyridine ligands and their copper(II) complexes showcases the strategic use of benzenesulfonamide derivatives in designing metal-organic frameworks and catalysts for various chemical reactions (Hasan et al., 2003).

Future Directions

The future directions for “N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-methoxy-3-methylbenzenesulfonamide” involve further optimization of the compound . The compound “4h”, with its low molecular weight, would be an appealing lead compound beneficial to the subsequent optimization . This research has been developing a class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR with development prospects .

properties

IUPAC Name

4-methoxy-3-methyl-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c1-14-13-16(6-7-17(14)24-2)25(22,23)20-10-4-11-21-12-8-15-5-3-9-19-18(15)21/h3,5-9,12-13,20H,4,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBIDDOABKFAVRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCCCN2C=CC3=C2N=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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